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molecular formula C7H4BrClF2 B8618858 2-Bromo-4,5-difluorobenzyl chloride

2-Bromo-4,5-difluorobenzyl chloride

Cat. No. B8618858
M. Wt: 241.46 g/mol
InChI Key: NPLMBLRVDGENDG-UHFFFAOYSA-N
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Patent
US08791129B2

Procedure details

146 μl of thionyl chloride in 2.5 ml of dichloromethane are added dropwise to 300 mg of (2-bromo-4,5-difluorophenyl)methanol in 2.5 ml of dichloromethane, and the mixture is stirred at 25° C. for 2 h. The mixture is evaporated to dryness in vacuo, the residue is taken up in 10 ml of toluene, and the operation is repeated. The residue is employed in the subsequent reactions without further treatment.
Quantity
146 μL
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[Br:5][C:6]1[CH:11]=[C:10]([F:12])[C:9]([F:13])=[CH:8][C:7]=1[CH2:14]O>ClCCl>[Br:5][C:6]1[CH:11]=[C:10]([F:12])[C:9]([F:13])=[CH:8][C:7]=1[CH2:14][Cl:3]

Inputs

Step One
Name
Quantity
146 μL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
300 mg
Type
reactant
Smiles
BrC1=C(C=C(C(=C1)F)F)CO
Name
Quantity
2.5 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
2.5 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 25° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture is evaporated to dryness in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
BrC1=C(C=C(C(=C1)F)F)CCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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